![molecular formula C20H15ClN2OS B2467796 3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206989-27-6](/img/structure/B2467796.png)

3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

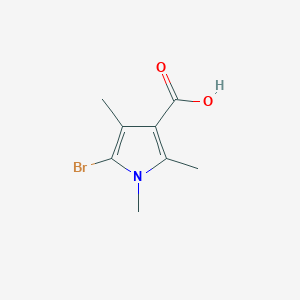

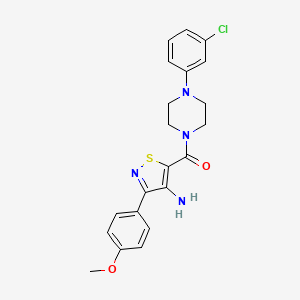

Description

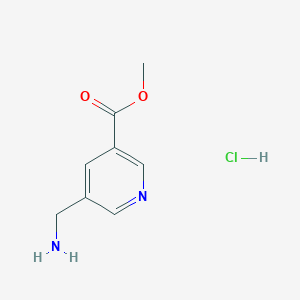

The compound “3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized and evaluated as a potential antitumor agent .

Synthesis Analysis

The compound was synthesized via structural modifications of tazemetostat . The synthesis involved the creation of substituted thieno[3,2-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound is based on the thieno[3,2-d]pyrimidine scaffold . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety .Mechanism of Action

Target of Action

The compound, 3-[(3-chlorophenyl)methyl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, has been reported to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been synthesized as a potential inhibitor of EZH2 , a histone-lysine N-methyltransferase enzyme .

Mode of Action

For instance, as an EZH2 inhibitor, it may prevent the methylation of histone proteins, which can affect gene expression .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. In the case of Mycobacterium tuberculosis, it may interfere with the bacteria’s energy metabolism . As an EZH2 inhibitor, it could impact the epigenetic regulation of gene expression .

Result of Action

The compound’s antimycobacterial activity suggests that it could be effective in treating tuberculosis . As an EZH2 inhibitor, it has shown antiproliferative activity against various cancer cell lines .

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. These include:

1. Optimization of the synthesis method to improve yield and purity.

2. Further investigation of the compound's mechanism of action to identify potential targets for drug development.

3. Development of new formulations to improve the compound's solubility and stability.

4. In vivo studies to evaluate the compound's efficacy and safety.

5. Exploration of the compound's potential applications in other fields, such as agriculture and environmental science.

In conclusion, this compound is a synthetic compound with potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a useful tool for scientific research.

Synthesis Methods

The synthesis of 3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 3-chlorobenzylamine, 3-methylbenzaldehyde, and 2-thiouracil in the presence of a catalyst. The reaction proceeds through a multistep process, which includes the formation of an imine intermediate, followed by cyclization and oxidation to yield the final product.

Scientific Research Applications

3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for its potential applications in various fields of research. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Additionally, it has shown promising results in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name |

3-[(3-chlorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2OS/c1-13-4-2-6-15(8-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-3-7-16(21)9-14/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUVZWJQERJBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol](/img/structure/B2467713.png)

amino}methyl)benzoic acid](/img/structure/B2467714.png)

![3-((5-mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467716.png)

![4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2467718.png)

![6-(4-Ethylpiperazin-1-yl)-3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2467719.png)

![2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2467720.png)

![5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2467722.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2467725.png)